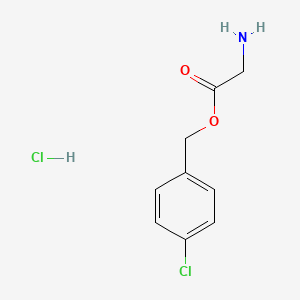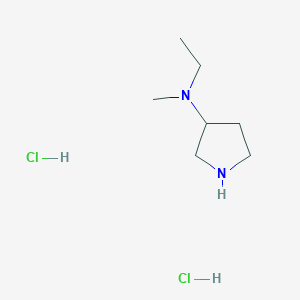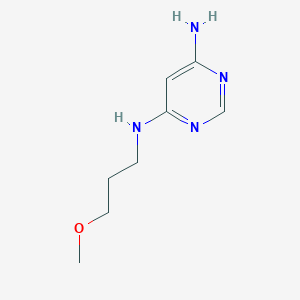![molecular formula C11H14N4O B1493024 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098025-92-2](/img/structure/B1493024.png)
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a versatile chemical compound with potential applications in diverse scientific research areas due to its unique structure and reactivity. It has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is characterized by a five-membered ring structure made up of two nitrogen atoms in close proximity and three carbon atoms . The structure was confirmed by the aid of 1H NMR and HRMS analyses .Chemical Reactions Analysis
Pyrazole derivatives, including “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Leukemia
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide, such as the compound DU385, exhibit significant cytotoxic activity against various leukemia cell lines. These compounds induce apoptosis in leukemia cells at nanomolar concentrations, which is a highly desirable trait for potential therapeutic agents . The optimization of these compounds through structure-activity relationship studies has led to the identification of lead compounds with IC50 values as low as 16.54 nM, 27.24 nM, and 32.25 nM on HL-60, MOLT-4, MV-4-11 cells, respectively .
Antiproliferative Effects on Cervical Cancer
In the context of cervical cancer, novel pyrazole derivatives bearing a sulfonamide scaffold have been synthesized and evaluated for their antiproliferative effects. These compounds, including N-methyl-substituted pyrazole carboxamide derivatives, have shown activity against the human cervical cancer cell line (HeLa). One of the compounds demonstrated a high activity rate of 64.10%, indicating its potential as a lead compound for developing novel anticancer agents .
Gene Expression Modulation
Toxicogenomic studies have revealed that the treatment with imidazo[1,2-b]pyrazole-7-carboxamide derivatives can alter the expression of genes in sensitive leukemia cells. This modulation occurs at various stages, including early (6 h), midterm (12 h), and late response (24 h) upon treatment. Such findings suggest that these compounds can be used to study gene expression changes in response to therapeutic interventions .
Potential for Targeted Therapy
The specificity of imidazo[1,2-b]pyrazole-7-carboxamide derivatives in inducing apoptosis in cancer cells while sparing normal cells like human primary fibroblasts points towards their potential for targeted therapy. This selectivity is crucial for minimizing side effects and improving patient outcomes in cancer treatment .
Safety and Hazards
The safety data sheet for a related compound, “1H-Pyrazole-1-carboxamidine hydrochloride”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid release to the environment and to collect spillage .
Wirkmechanismus
Target of Action
The primary target of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This makes it a potent inhibitor of SDH .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is the inhibition of energy production in the pathogen, leading to its death . This makes it a potent fungicide, with significant in vitro activities against various pathogens .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGSWLMKDQUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















